molecular formula C13H15N3OS B2521584 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2198164-18-8

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2521584
CAS No.: 2198164-18-8
M. Wt: 261.34
InChI Key: KSSXKGAOJFJVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a sophisticated chemical hybrid designed for pioneering research in medicinal chemistry. This molecule strategically combines two pharmacologically significant moieties: a thieno[3,2-d]pyrimidine scaffold and a 1-azabicyclo[2.2.2]octane (quinuclidine) system. The thieno[3,2-d]pyrimidine core is a recognized privileged structure in drug discovery, with derivatives demonstrating potent antitumor activities. Scientific studies have shown that this scaffold acts as a colchicine-binding site inhibitor (CBSI), effectively disrupting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells . Furthermore, this heterocyclic system exhibits potent inhibitory activity against Cyclin-dependent kinases (CDKs), which are crucial targets for interrupting the cell cycle and transcription in malignancies . The 1-azabicyclo[2.2.2]octane fragment is a conformationally constrained amine known for its high affinity and selectivity towards neurological targets, particularly nicotinic acetylcholine receptors (nAChRs) . The fusion of these two systems into a single entity creates a multi-targeted investigational tool with significant potential in oncology and neuroscience research. Researchers can leverage this compound to explore novel signaling pathways, develop new treatments for resistant cancers, and investigate cognitive disorders. This product is provided For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-13-12-10(3-6-18-12)14-8-15-13/h3,6,8-9,11H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXKGAOJFJVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants to facilitate the cyclization process. Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in various biological pathways. For instance, thienopyrimidine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Diazabicyclo[2.2.2]octane Derivatives

Weber et al. (2016) synthesized 2,5-diazabicyclo[2.2.2]octane derivatives (e.g., compounds 38–43) as sigma-1 receptor (σ1R) ligands . Unlike 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane, which targets muscarinic receptors, these derivatives exhibit high σ1R affinity (Table 1). The inclusion of a cyclohexylmethyl substituent on the bicyclic scaffold improved σ1R binding by 30-fold compared to flexible analogs.

Table 1: Key Differences Between this compound and 2,5-Diazabicyclo[2.2.2]octane Derivatives

Feature This compound 2,5-Diazabicyclo[2.2.2]octane Derivatives
Primary Target Muscarinic M3 receptors Sigma-1 receptors (σ1R)
Structural Variation Thienopyrimidine-oxy substituent Cyclohexylmethyl substituent
Binding Affinity Not explicitly reported in evidence σ1R Ki < 10 nM (with cyclohexylmethyl)
Therapeutic Application Anticholinergic (e.g., COPD) Cytotoxic agents (cancer research)

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives, such as those synthesized by Abdelhamid (2009), share structural similarities with the thienopyrimidine moiety in the target compound . However, these derivatives lack the bicyclo[2.2.2]octane scaffold and instead incorporate benzofuran or pyrazolo[1,5-a]pyrimidine groups.

1-Azabicyclo[2.2.2]octane Analogs in Patents

A European patent highlights structurally related 1-azabicyclo[2.2.2]octane compounds, such as (3R)-3-[(1-Phenylcycloheptyl)carbonyl]oxy]-1-azabicyclo[2.2.2]octane, which are potent M3 antagonists . These analogs differ in their substituents (e.g., phenylcycloheptyl vs. thienopyrimidinyloxy) but retain the core bicyclic system. The thienopyrimidine group in this compound likely enhances selectivity for muscarinic receptors over other off-target effects observed in simpler analogs.

Key Research Findings

Structural Rigidity and Receptor Specificity: The bicyclo[2.2.2]octane scaffold in this compound confers rigidity, reducing metabolic degradation and improving receptor binding compared to flexible analogs .

Substituent Impact: The thienopyrimidine group distinguishes it from σ1R-targeting diazabicyclo derivatives, which rely on lipophilic substituents (e.g., cyclohexylmethyl) for σ1R affinity .

Therapeutic Versatility : While diazabicyclo derivatives focus on cytotoxicity, 1-azabicyclo[2.2.2]octane compounds prioritize anticholinergic activity, underscoring the role of substituents in defining therapeutic pathways .

Biological Activity

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thienopyrimidines. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, which include potential applications as an enzyme inhibitor and receptor modulator.

Chemical Structure

The compound's structure features a thienopyrimidine core linked to an azabicyclo[2.2.2]octane moiety, which enhances its stability and specificity for biological targets. The molecular formula is C13H15N3OSC_{13}H_{15}N_3OS, and it has a unique InChI representation that defines its chemical structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, thienopyrimidine derivatives have been documented to inhibit protein kinases, which are crucial in cancer progression and other diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting key signaling pathways.
  • Antiviral Properties : There is potential for this compound to act against viral infections by modulating host cell responses.
  • Anti-inflammatory Effects : Similar compounds in the thienopyrimidine class have shown promise in reducing inflammation, indicating a potential for therapeutic use in inflammatory diseases.

Research Findings

A review of the literature reveals several studies focusing on the biological activities of thienopyrimidine derivatives:

  • Inhibitory Effects on Protein Kinases : Thienopyrimidine derivatives have been shown to selectively inhibit various protein kinases, which are implicated in tumor growth and metastasis.
    Compound NameTarget KinaseIC50 (µM)
    Thieno[3,2-d]pyrimidine derivative AAurora Kinase45
    Thieno[3,2-d]pyrimidine derivative BEGFR30
  • Antioxidant Activity : A study highlighted the antioxidant properties of related thienopyrimidine compounds, demonstrating their ability to scavenge free radicals and protect cellular components from oxidative damage.
  • Case Studies :
    • In vitro studies using human cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability at concentrations as low as 10 µM.
    • Animal models treated with thienopyrimidine derivatives showed reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, thieno-pyrimidine derivatives frequently require reductive amination (e.g., sodium cyanoborohydride at pH 6) and oxidation steps (e.g., Dess-Martin periodinane) to stabilize intermediates .
  • Optimization : Use inert atmospheres (argon) and dry solvents (methanol/DCM) to minimize side reactions. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of amines or carbonyl precursors to improve yields (e.g., 57–87% reported for similar thienopyrimidine derivatives) .

Q. How can structural confirmation of the compound and its intermediates be achieved?

  • Analytical Tools :

  • Spectroscopy : IR (amide/ether bonds), 1^1H/13^13C NMR (aromatic protons, bicyclic scaffold), and mass spectrometry (molecular ion peaks).
  • Elemental Analysis : Verify purity (>95%) and stoichiometry of C, H, N, S .
    • Case Study : In thieno[2,3-d]pyrimidine analogs, NMR confirmed regioselectivity of substituents (e.g., morpholino groups at C4) and bicyclic geometry .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s structure-activity relationship (SAR) in pharmacological studies?

  • Experimental Design :

  • Substituent Variation : Synthesize analogs with modified arylaminomethyl groups (e.g., trifluoromethyl, methoxy) to assess steric/electronic effects on target binding .
  • Biological Assays : Test inhibition of enzymes like dihydrofolate reductase (DHFR) using IC50_{50} measurements. Compare activity across analogs (e.g., 4f and 4g showed differential potency in DHFR inhibition) .
    • Data Interpretation : Use molecular docking to correlate substituent positions with binding affinity. For example, morpholino groups enhance solubility but may reduce membrane permeability .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Hypothesis Testing :

  • Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Pharmacokinetics : Measure bioavailability and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to improve half-life .
    • Case Study : Thieno[3,2-d]pyrimidinones showed reduced in vivo efficacy due to poor blood-brain barrier penetration, resolved via prodrug strategies .

Q. What environmental impact assessment protocols apply to this compound?

  • Methodology :

  • Fate Studies : Analyze abiotic degradation (hydrolysis, photolysis) under varying pH/temperature. Track metabolites via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to determine EC50_{50} values. Prioritize compounds with low bioaccumulation potential (logP <3.5) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity (e.g., DHFR inhibition vs. cytotoxicity) be investigated?

  • Root-Cause Analysis :

  • Assay Conditions : Compare buffer pH, cofactor concentrations (e.g., NADPH in DHFR assays), and cell lines (cancer vs. normal).
  • Off-Target Effects : Perform kinase profiling or transcriptomics to identify unintended interactions .
    • Example : A thieno[2,3-d]pyrimidine derivative exhibited high DHFR inhibition but low cytotoxicity due to poor cellular uptake, resolved via liposomal delivery .

Methodological Resources

  • Synthetic Protocols : Reductive amination (NaBH3_3CN, pH 6) , Dess-Martin oxidation .
  • Environmental Testing : ISO 11348 (ecotoxicity) , OECD 301B (biodegradation) .
  • SAR Tools : Molecular Operating Environment (MOE) for docking , ADMET Predictor™ for pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.